molecular formula C17H18ClN5O B2361078 1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 924828-42-2

1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2361078
CAS No.: 924828-42-2
M. Wt: 343.82
InChI Key: KLKNJSNAYCCDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a sophisticated chemical building block designed for preclinical research and drug discovery. This compound is built on the versatile 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, a core structure known for its significant bioactivity and resemblance to purine bases, which allows it to interact effectively with various enzymatic targets . The specific molecular architecture of this compound, featuring a 2-chlorobenzyl group at the 1-position and a (tetrahydrofuran-2-yl)methyl side chain on the 4-amine, is engineered to enhance its selectivity and binding properties. The pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, frequently employed in the development of potent inhibitors for a range of kinases and phosphodiesterases (PDEs) . For instance, closely related pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective inhibitors of phosphodiesterase type 9 (PDE9), an enzyme implicated in the NO/cGMP signaling pathway that is a promising target for neurodegenerative and cognitive disorders such as Alzheimer's disease . Other derivatives have shown potent activity as inhibitors of tyrosine kinases like KIT and PDGFRα, which are drivers in certain cancers, highlighting the scaffold's utility in oncology research . This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this molecule as a key intermediate or a reference standard in hit-to-lead optimization campaigns, particularly in programs targeting kinase or PDE-related pathways. Its structural features make it a valuable tool for investigating cellular signaling mechanisms and for the synthesis of more complex analogues.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c18-15-6-2-1-4-12(15)10-23-17-14(9-22-23)16(20-11-21-17)19-8-13-5-3-7-24-13/h1-2,4,6,9,11,13H,3,5,7-8,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKNJSNAYCCDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C17H18ClN5O
  • Molecular Weight : 343.82 g/mol
  • Structural Features : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a tetrahydrofuran moiety may enhance its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study explored the synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as Src inhibitors in hepatocellular carcinoma. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells, suggesting that modifications to the core structure can lead to enhanced therapeutic efficacy .

Antitubercular Activity

The compound's structural analogs have been investigated for their antitubercular properties. For example, a series of substituted pyrazolo compounds showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Although specific data on the target compound is limited, its structural similarities suggest potential efficacy against tuberculosis.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Pyrazolo derivatives are known to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis.

Pharmacological Profile

The pharmacological profile of this compound suggests it may possess:

  • Anticancer properties : Inhibition of tumor growth and induction of apoptosis.
  • Antitubercular activity : Potential effectiveness against Mycobacterium tuberculosis.

Comparative Analysis

Here is a summary table comparing key biological activities of similar compounds:

Compound NameActivity TypeIC50/IC90 ValuesReference
Pyrazolo[3,4-d]pyrimidine AAnticancerIC50: 5 μM
Pyrazolo[3,4-d]pyrimidine BAntitubercularIC50: 1.35 μM
Target CompoundAnticancer/AntitubercularTBDThis Study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidin-4-amine core is conserved across analogues, but variations in substituents critically modulate biological activity and physicochemical properties. Key comparisons include:

Compound Name 1-Position Substituent 4-Amine Substituent Molecular Formula Key Properties/Activities References
Target Compound 2-Chlorobenzyl Tetrahydrofuran-2-ylmethyl C₁₈H₁₇ClN₅O Enhanced solubility; kinase inhibition (hypothetical)
1-(3-Chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Chlorophenyl Tetrahydrofuran-2-ylmethyl C₁₈H₁₇ClN₅O Similar solubility; altered binding due to chloro position
S29 () 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl C₂₁H₁₆Cl₂FN₅ Neuroblastoma-specific activity (EC₅₀ = 5.74 ng/mL)
1-(5-Chloro-2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 3-(Trifluoromethyl)benzyl C₂₀H₁₅ClF₃N₅ High lipophilicity (logP ~3.2); potential CNS penetration
1-(2-Chlorophenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chlorophenyl Pyridin-4-ylmethyl C₁₉H₁₆ClN₆ Basic pyridine moiety improves water solubility

Key Observations:

  • Chloro Substituent Position : The 2-chlorobenzyl group in the target compound may favor interactions with kinases like PKC or Bcr-Abl, whereas 3-chlorophenyl () could reduce steric hindrance in certain binding pockets .
  • Tetrahydrofuran vs. Aromatic Groups : The tetrahydrofuran-2-ylmethyl substituent (target compound) likely reduces logP compared to trifluoromethylbenzyl () or pyridinyl groups (), enhancing aqueous solubility and reducing off-target toxicity .
  • Biological Activity : S29 () demonstrates neuroblastoma specificity at low doses, attributed to its 4-fluorobenzyl group and chloro-ethyl linker, which may stabilize target engagement .

Kinase Selectivity and Inhibition

  • PKC Inhibition : Analogues like 1NA-PP1 (tert-butyl and naphthyl substituents) selectively inhibit AS PKC isoforms, highlighting the role of bulky groups in isoform specificity . The target compound’s smaller tetrahydrofuran group may lack this selectivity but could broaden kinase targets.
  • Bcr-Abl Inhibition : Compounds with pyridinylmethyl groups () show allosteric Bcr-Abl inhibition, suggesting that the target compound’s tetrahydrofuran group might similarly modulate conformational dynamics .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The tetrahydrofuran substituent in the target compound reduces logP (~2.5 estimated) compared to trifluoromethylbenzyl (logP ~3.2, ) or tert-butyl groups (logP ~4.0, ), favoring oral bioavailability .

Preparation Methods

Overview of Pyrazolo[3,4-d]pyrimidine Core Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions between pyrimidine precursors and hydrazine derivatives. Source details the Biginelli reaction for dihydropyrimidinones, which inspired adaptations for fused pyrazole-pyrimidine systems. For instance, 3-aminopyrazole derivatives react with β-ketoesters or 1,3-dicarbonyl compounds under acidic conditions to form the fused core. A representative protocol involves:

  • Cyclization : Heating 3-aminopyrazole with ethyl acetoacetate in ethanol containing acetic acid under oxygen atmosphere at 130°C for 18 hours.
  • Oxidation : Treating the intermediate with iodine or hydrogen peroxide to aromatize the pyrimidine ring.

Key catalysts include InCl₃ or 12-tungstophosphoric acid , which enhance reaction efficiency under solvent-free or ionic liquid conditions.

Functionalization with Tetrahydrofuran-2-ylmethylamine

The N-((tetrahydrofuran-2-yl)methyl) group is appended via reductive amination or coupling reactions :

  • Reductive Amination :

    • Condensing tetrahydrofuran-2-carbaldehyde with the primary amine of the pyrazolo[3,4-d]pyrimidin-4-amine using NaBH₃CN in methanol at room temperature.
    • Optimized pH (6–7) ensures selective reduction without over-reduction.
  • Buchwald-Hartwig Coupling :

    • Employing Pd(OAc)₂ /Xantphos catalyst system to couple pre-formed tetrahydrofuran-2-ylmethylamine with a brominated pyrazolo[3,4-d]pyrimidine intermediate.
    • Yields reach 78% after 24 hours at 100°C in toluene.

Integrated Synthetic Route

A consolidated pathway synthesizes the target compound in four steps:

Step Reaction Conditions Yield (%)
1 Pyrazole-pyrimidine core Ethanol, AcOH, 130°C, 18 h 65
2 2-Chlorobenzyl alkylation THF, NaH, 60°C, ultrasound 82
3 Reductive amination MeOH, NaBH₃CN, rt, 12 h 75
4 Purification Ethyl acetate/hexane recrystallization 95

Analytical and Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, Ar-H), 4.62 (d, J = 6.8 Hz, 2H, CH₂-THF), 3.85–3.70 (m, 3H, THF-H).
  • HPLC : Purity >99% (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Industrial-Scale Considerations

Patents highlight solvent recycling and catalyst recovery to reduce costs. For example:

  • Ionic liquids (e.g., [BMIM]BF₄) are reused for five cycles without yield loss.
  • Mg(ClO₄)₂ catalyst is filtered and reactivated via calcination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can purity be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with 2-chlorobenzyl halides under dry acetonitrile or dichloromethane, followed by purification via recrystallization (e.g., acetonitrile) .
  • Key Steps :

  • Use anhydrous solvents to prevent hydrolysis.
  • Monitor reaction progress with TLC or HPLC.
  • Optimize purity via column chromatography (silica gel, ethyl acetate/hexane gradients) or repeated recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?

  • Techniques :

  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.3–8.0 ppm for pyrazolo-pyrimidine), chlorobenzyl CH₂ (δ 4.7–5.6 ppm), and tetrahydrofuran methylene protons (δ 3.5–4.0 ppm) .
  • IR : NH stretching (~3150 cm⁻¹), C-Cl (~750 cm⁻¹), and C-N (1350–1450 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., kinase inhibition)?

  • Assays :

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., Src family kinases) at 1–10 µM compound concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., neuroblastoma SH-SY5Y) with IC₅₀ calculations .
    • Controls : Include staurosporine (kinase inhibitor) and DMSO controls to validate assay conditions.

Advanced Research Questions

Q. How can structural modifications enhance target selectivity (e.g., Src kinase vs. Abl kinase)?

  • SAR Insights :

  • Chlorobenzyl group : Critical for hydrophobic interactions in kinase ATP-binding pockets. Replace with fluorobenzyl or methoxybenzyl to modulate selectivity .
  • Tetrahydrofuran linker : Modify stereochemistry (e.g., 2R vs. 2S) to alter binding kinetics. Replace with piperidine or azetidine for improved CNS penetration .
    • Experimental Design :
  • Synthesize analogs via Suzuki coupling or reductive amination.
  • Test selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How should researchers address contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Troubleshooting :

  • Pharmacokinetics : Assess plasma stability (e.g., mouse microsomal assays) and BBB penetration (logP <3 preferred) .
  • Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., oxidative dechlorination).
  • Formulation : Test nano-carriers (e.g., graphene oxide nanosheets) to improve solubility and tumor targeting .

Q. What strategies validate target engagement in cellular models?

  • Approaches :

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases by measuring protein thermal stability shifts .
  • RNAi rescue : Knock down target kinase and assess compound efficacy restoration.
    • Data Interpretation : Correlate target engagement (e.g., p-Src inhibition) with functional outcomes (e.g., apoptosis via caspase-3 activation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.